molecular formula C29H25FN6OS B10908203 N'-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide

Cat. No.: B10908203
M. Wt: 524.6 g/mol
InChI Key: ASSOGTWNHSLILR-KCSSXMTESA-N
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Description

N’-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide involves multiple steps, starting with the preparation of the individual components. The key steps include:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic conditions.

    Introduction of the Naphthalen-1-ylamino Group: This step involves the reaction of the triazole intermediate with naphthalen-1-ylamine in the presence of a suitable catalyst.

    Formation of the Fluorophenylmethylidene Group: The final step involves the condensation of the intermediate with 2-fluorobenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N’-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(2-chlorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide
  • **N’-[(E)-(2-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide

Uniqueness

N’-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C29H25FN6OS

Molecular Weight

524.6 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C29H25FN6OS/c1-20(28(37)34-32-18-22-11-6-8-16-25(22)30)38-29-35-33-27(36(29)23-13-3-2-4-14-23)19-31-26-17-9-12-21-10-5-7-15-24(21)26/h2-18,20,31H,19H2,1H3,(H,34,37)/b32-18+

InChI Key

ASSOGTWNHSLILR-KCSSXMTESA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1F)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1F)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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